(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Fmoc-Dape HCl is the amine group of amino acids . The Fmoc group, short for fluorenylmethoxycarbonyl, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
Fmoc-Dape HCl interacts with its targets through a process known as Fmoc protection of the amine group . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a protective layer around the amine, preventing it from reacting with other compounds during synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-Dape HCl is the synthesis of peptides and proteins . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Pharmacokinetics
The fmoc group is rapidly removed by base, and piperidine is usually preferred for fmoc group removal .
Result of Action
The primary result of Fmoc-Dape HCl’s action is the successful synthesis of complex peptides with protected amine groups . This allows for the creation of peptides with specific sequences and structures, which can be used in various applications, from drug development to materials science .
Action Environment
The action of Fmoc-Dape HCl is influenced by several environmental factors. For instance, the pH of the environment can affect the rate at which the Fmoc group is removed . Additionally, the presence of other compounds, such as bases or acids, can also impact the efficacy and stability of Fmoc-Dape HCl .
Biochemical Analysis
Biochemical Properties
Fmoc-Dape HCl plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The interactions are primarily driven by aromatic π–π stacking and hydrogen bonding . The Fmoc group in Fmoc-Dape HCl is known to be base-labile, which means it can be removed by base . This property is crucial in organic synthesis and peptide formation .
Cellular Effects
Fmoc-Dape HCl has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported that Fmoc-Dape HCl can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In one study, it was found that Fmoc-Dape HCl promotes cell attachment and favors cell duplication, supporting cell growth on the hydrogel support .
Molecular Mechanism
At the molecular level, Fmoc-Dape HCl exerts its effects through a variety of mechanisms. It is known to form hydrogels through self-assembly, driven by aromatic π–π stacking and hydrogen bonding interactions . This process is crucial for the formation of peptide-based hydrogels, which have various applications in the biomedical field .
Temporal Effects in Laboratory Settings
The effects of Fmoc-Dape HCl can change over time in laboratory settings. For instance, it has been reported that Fmoc-Dape HCl exhibits high thermal stability, even at low minimum hydrogelation concentration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 5-aminopentyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate: Similar structure but with a shorter aminoalkyl chain.
(9H-Fluoren-9-yl)methyl (8-acetamido-6-fluoro-5-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate: Contains additional functional groups that confer different properties.
Uniqueness
(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate is unique due to its specific aminoalkyl chain length, which influences its reactivity and interaction with other molecules. This makes it particularly useful in applications where precise control over molecular interactions is required .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTXSWQISHLYHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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